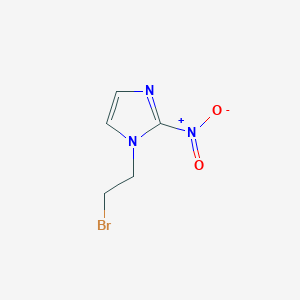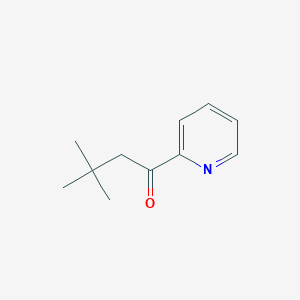
Bis(2-ethoxyethoxy) barium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Bis(2-ethoxyethoxy) barium” is a chemical compound with the molecular formula C12H26BaO6 . It is also known by its synonyms “149901-23-5” and "DTXSID10933799" .
Synthesis Analysis
The synthesis of barium compounds like “Bis(2-ethoxyethoxy) barium” often involves the reaction of barium metal with 2-(2-ethoxyethoxy)ethanol . The resulting solution is filtered to remove unreacted barium, and the barium concentration is determined by gravimetric analysis or ICP analysis .Molecular Structure Analysis
The molecular structure of “Bis(2-ethoxyethoxy) barium” is represented by the InChI stringInChI=1S/2C6H13O3.Ba/c2*1-2-8-5-6-9-4-3-7;/h2*2-6H2,1H3;/q2*-1;+2 . The Canonical SMILES representation is CCOCCOCC [O-].CCOCCOCC [O-]. [Ba+2] . Physical And Chemical Properties Analysis
“Bis(2-ethoxyethoxy) barium” has a molecular weight of 403.66 g/mol . It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 6, and a rotatable bond count of 12 . Its exact mass and monoisotopic mass are both 404.078186 g/mol .Wissenschaftliche Forschungsanwendungen
Sol-Gel Technology
Bis(2-ethoxyethoxy) barium may be used in sol-gel processes for the preparation of superconducting oxide films and powders. This application is part of an effort to develop soluble barium precursors that can be used to create high-quality materials for electronic devices .
Metal Alkoxide Precursors
The compound could serve as a precursor for metal alkoxides, which are essential in various chemical syntheses and material science applications. For instance, it might be used to generate copper alkoxides that are integral in producing copper sols with nanometer-scale particle sizes .
Biofilm Inhibition
While not directly related to Bis(2-ethoxyethoxy) barium, similar compounds have been studied for their effects on biofilms. It’s possible that Bis(2-ethoxyethoxy) barium could also be investigated for its potential in biofilm inhibition or control within medical or dental contexts .
Wirkmechanismus
Target of Action
Bis(2-ethoxyethoxy) barium, also known as barium(2+);2-ethoxyethanolate, is primarily used as a solvent in organic synthesis reactions . It is particularly useful in reactions involving organometallic compounds, such as hydride reductions and organometallic catalysis . Therefore, the primary targets of this compound are the reactants in these types of reactions.
Mode of Action
The compound interacts with its targets by acting as a medium for the reaction. Its high polarity and low volatility make it an excellent solvent for organic synthesis reactions . It facilitates the interaction between reactants, thereby promoting the reaction’s progress.
Pharmacokinetics
It’s important to note that any exposure to this compound should be minimized due to its potential toxicity .
Result of Action
The primary result of Bis(2-ethoxyethoxy) barium’s action is the successful completion of the organic synthesis reaction it is used in. By providing a suitable environment for the reaction, it helps facilitate the production of the desired end products .
Action Environment
The efficacy and stability of Bis(2-ethoxyethoxy) barium as a solvent can be influenced by various environmental factors. For instance, its effectiveness can be affected by the temperature and pressure of the reaction environment. Moreover, it should be stored below +30°C to maintain its stability .
Eigenschaften
IUPAC Name |
barium(2+);2-ethoxyethanolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9O2.Ba/c2*1-2-6-4-3-5;/h2*2-4H2,1H3;/q2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXRGQPXPCQKSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC[O-].CCOCC[O-].[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BaO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562285 |
Source


|
| Record name | Barium bis(2-ethoxyethan-1-olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-ethoxyethoxy) barium | |
CAS RN |
130812-47-4 |
Source


|
| Record name | Barium bis(2-ethoxyethan-1-olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one](/img/structure/B170136.png)


![5-Phenyl-5h-benzo[b]phosphindole](/img/structure/B170142.png)
![N-[9-[(2R,3R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B170150.png)
![hexahydro-2H-cyclopenta[d]oxazol-2-one](/img/structure/B170151.png)

